![molecular formula C15H14N4O2 B1449381 Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 1269662-34-1](/img/structure/B1449381.png)
Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
Descripción general
Descripción
“Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate” is a complex organic compound. It is an active metabolite of riociguat and a soluble guanylate cyclase stimulator developed by Bayer for the treatment of erectile dysfunction and heart failure . It has a role as a soluble guanylate cyclase activator, an antihypertensive agent, a drug metabolite, and a vasodilator agent .
Synthesis Analysis
The synthesis of this compound involves a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo .
Aplicaciones Científicas De Investigación
Antibacterial Screening
Methyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been researched for its potential antibacterial properties. A study conducted by Maqbool et al. (2014) synthesized various derivatives of this compound and evaluated them for antibacterial activities. Some derivatives were identified as effective antibacterial agents, highlighting their potential in developing new antibacterial drugs (Maqbool et al., 2014).
Antiviral Activity
This compound has also been explored for its antiviral properties. Bernardino et al. (2007) synthesized derivatives that exhibited significant antiviral activity against viruses like Herpes simplex, Mayaro, and vesicular stomatitis. These findings suggest a potential application in antiviral therapies (Bernardino et al., 2007).
Spectroscopic Analysis
The compound's structure and vibrational spectra have been the subject of theoretical and experimental investigations. Bahgat et al. (2009) analyzed its spectra using various spectroscopic techniques, providing insights into its chemical characteristics and potential applications in material sciences (Bahgat et al., 2009).
Novel Synthesis Methods
Researchers have developed new methods for synthesizing derivatives of this compound. For instance, Kamal El‐Dean et al. (2018) reported an efficient synthesis of furo[3,2-e]pyrazolo[3,4-b]pyrazines, which could open up new avenues in pharmacological research (El‐Dean et al., 2018).
Fluorescence Quenching Studies
The interactions of this compound with biological molecules like lysozyme have been studied using fluorescence quenching. Wu et al. (2007) investigated these interactions, providing a basis for understanding its potential in biochemical applications (Wu et al., 2007).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential uses in the treatment of various conditions, such as erectile dysfunction and heart failure . Additionally, more research could be conducted to better understand its mechanism of action and to optimize its synthesis process .
Propiedades
IUPAC Name |
methyl 4-amino-6-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-9-12(15(20)21-2)13(16)11-8-17-19(14(11)18-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOHWPQUPRQEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-6-methyl-1-phenyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



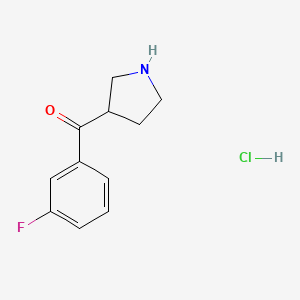
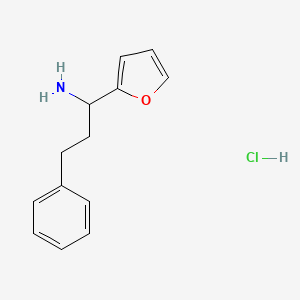



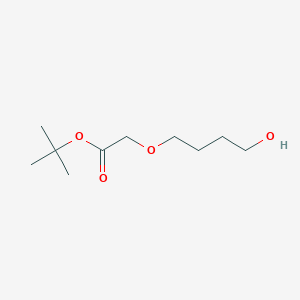
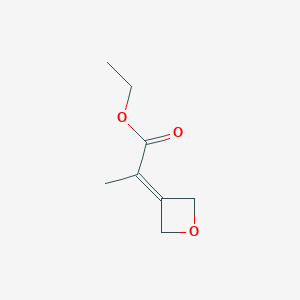
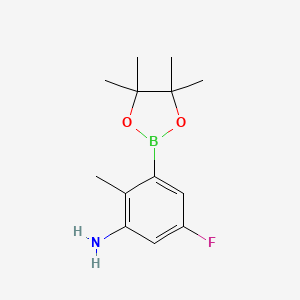

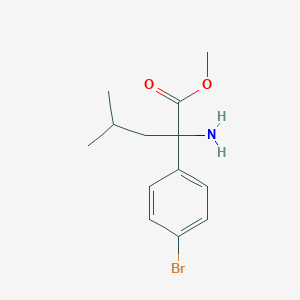
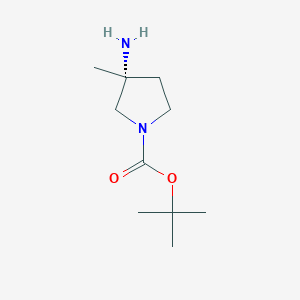
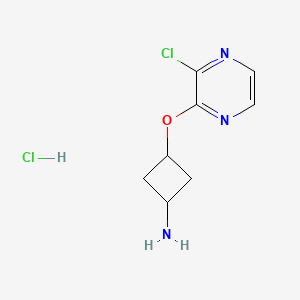
![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)
